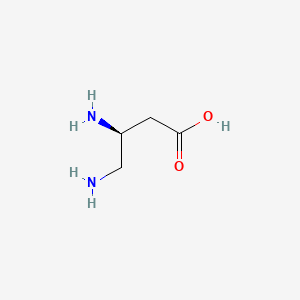

(S)-3,4-Diaminobutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(3S)-3,4-diaminobutanoic acid |

InChI |

InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 |

InChI Key |

XQKAYTBBWLDCBB-VKHMYHEASA-N |

Isomeric SMILES |

C([C@@H](CN)N)C(=O)O |

Canonical SMILES |

C(C(CN)N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3,4 Diaminobutanoic Acid and Its Stereoisomers

Chemo-Enzymatic Synthesis Approaches for Stereochemical Purity

Chemo-enzymatic methods combine the selectivity of biocatalysts with the efficiency of chemical reactions to produce chiral compounds with high purity. These approaches are particularly valuable for the synthesis of complex molecules like diamino acids.

Enzymatic Desymmetrization Strategies Utilizing Biocatalysts (e.g., Lipase (B570770) B from Candida antarctica)

Enzymatic desymmetrization is a powerful technique for creating chiral molecules from prochiral or meso starting materials. Lipase B from Candida antarctica (CALB) is a widely used biocatalyst known for its high stereoselectivity and broad substrate tolerance. acs.orgnih.gov

One notable application of CALB is in the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. nih.gov This reaction yields enantiopure monoamides with high efficiency. nih.gov The resulting chiral monoamide can then be converted into (R)-3,4-diaminobutanoic acid, demonstrating the synthetic utility of this enzymatic approach. nih.gov The high stereoselectivity of CALB is attributed to its well-defined active site, which features a stereospecificity pocket that accommodates secondary alcohols and other chiral substrates. nih.govacs.org This structural feature allows the enzyme to differentiate between enantiotopic groups, leading to the formation of a single stereoisomer. nih.govnih.gov

The versatility of CALB has been demonstrated in various desymmetrization reactions, including the acylation and alkoxycarbonylation of prochiral 1,3-diamines. researchgate.net The choice of acyl donor and reaction conditions can be optimized to achieve high conversion rates and enantiomeric excesses. researchgate.netmdpi.com

Development of Biocatalytic Cascades for Unprotected α,β-Diamino Acids

Biocatalytic cascades, which involve multiple enzymatic reactions in a single pot, offer an efficient and atom-economical approach to synthesizing complex molecules. mdpi.comrsc.org Recently, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective Mannich-type reactions between free α-amino acids and cyclic imines. nih.govescholarship.orgacs.org This biocatalyst facilitates the one-step synthesis of unprotected α,β-diamino acids with high enantio- and diastereocontrol. nih.govacs.org

This enzymatic platform can utilize a diverse range of α-amino acids as donors and various cyclic imines as acceptors. nih.govnih.gov By coupling this Mannich-type reaction with other imine-generating enzymes, versatile biocatalytic cascades can be established. nih.govescholarship.org This approach provides a general and concise route to access structurally complex α,β-diamino acids, including those with contiguous stereocenters. nih.govnih.gov The use of PLP-dependent enzymes helps to overcome the challenge of forming amino acid enolates by enhancing the acidity of the α-proton. escholarship.orgacs.org

Stereoselective Chemical Synthesis Protocols

In addition to enzymatic methods, several stereoselective chemical protocols have been developed for the synthesis of (S)-3,4-diaminobutanoic acid and its isomers. These methods often rely on chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials.

Reductive Amination Methodologies for Diamino Acid Preparation

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of diamino acid synthesis, this method can be applied to amino acid-derived β-keto esters to produce β,γ-diamino ester derivatives. nih.govnih.gov This two-step procedure typically involves the reaction of the β-keto ester with an amine, followed by reduction of the resulting imine intermediate. nih.govresearchgate.net

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comnih.gov The stereoselectivity of the reaction can be influenced by the chiral center already present in the amino acid-derived starting material, but often results in a mixture of diastereomers that require separation. nih.govnih.gov Despite this challenge, reductive amination provides a straightforward route to highly functionalized 1,2-diamino compounds. nih.gov

Copper-Catalyzed Directed Diamination of Olefins for 3,4-Diaminobutanoic Acid Derivatives

Copper-catalyzed diamination of olefins has emerged as a powerful tool for the synthesis of vicinal diamines. researchgate.net This method can be applied to terminal olefins to prepare derivatives of 3,4-diaminobutanoic acid. researchgate.net A recent study described a copper-catalyzed 8-aminoquinoline-assisted diamination of N-(quinolin-8-yl)but-3-enamides using di-t-butyldiaziridinone as the nitrogen source. researchgate.netresearchgate.net This reaction provides 2-(2-oxoimidazolidin-4-yl)-N-(quinolin-8-yl)acetamides in good yields. researchgate.net

The regioselectivity of the copper-catalyzed diamination can be controlled by the choice of catalyst and reaction conditions. nih.gov For conjugated dienes, the diamination can occur at either the terminal or internal double bond. nih.gov The mechanism is believed to involve the formation of a copper(II) nitrogen radical or a four-membered copper(III) species. nih.gov While asymmetric versions of this reaction are still under development, encouraging enantiomeric excesses have been achieved using chiral ligands or chiral anionic counterions on the copper catalyst. nih.gov

Exploration of Asymmetric Routes to Related Diaminobutanoic Acid Isomers

Several asymmetric strategies have been developed to access various stereoisomers of diaminobutanoic acid. One approach involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by in situ amination. rsc.orgst-andrews.ac.uk This method has been used to synthesize both anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid with high diastereomeric and enantiomeric excess. rsc.orgst-andrews.ac.uk

Another powerful technique is the asymmetric hydrogenation of enamides catalyzed by rhodium(I)-phosphine complexes. acs.org This method allows for the targeted synthesis of all four stereoisomers of N,N'-protected 2,3-diaminobutanoic acid by pairing the appropriate catalyst with the geometric isomer of the enamide substrate. acs.org The ready availability of chiral starting materials, such as L- and D-threonine, also provides a convenient entry point for the synthesis of anti-isomers of 2,3-diaminobutanoic acid. acs.org

Below is an interactive data table summarizing the key features of the discussed synthetic methodologies.

| Methodology | Key Features | Stereocontrol | Advantages | Challenges |

| Enzymatic Desymmetrization (CALB) | Use of lipase B from Candida antarctica on prochiral or meso substrates. nih.gov | High enantioselectivity. nih.gov | Mild reaction conditions, high purity of products. acs.org | Substrate scope may be limited. |

| Biocatalytic Cascades | Multi-enzyme, one-pot synthesis of unprotected α,β-diamino acids. nih.gov | High enantio- and diastereocontrol. nih.gov | Atom-economical, efficient. mdpi.com | Requires careful optimization of enzyme compatibility. |

| Reductive Amination | Two-step conversion of β-keto esters to β,γ-diamino esters. nih.gov | Can be influenced by existing stereocenters, often yields diastereomeric mixtures. nih.gov | Versatile, applicable to various amines. nih.gov | Stereoselectivity can be low, requiring separation of isomers. nih.gov |

| Copper-Catalyzed Diamination | Directed diamination of terminal olefins. researchgate.net | Asymmetric versions are in development, with some success using chiral ligands. nih.gov | Direct formation of vicinal diamines. researchgate.net | Requires specialized nitrogen sources and catalysts. |

| Asymmetric Synthesis from Chiral Precursors | Conjugate addition or asymmetric hydrogenation. rsc.orgacs.org | High diastereomeric and enantiomeric excess. rsc.orgacs.org | Access to all stereoisomers. acs.org | May require multi-step synthesis. |

Methodologies for Purification and Isolation of Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its stereoisomers is critically dependent on effective purification and isolation techniques at each synthetic step. The presence of multiple functional groups and the potential for stereoisomeric impurities necessitate robust methodologies to ensure the chemical and stereochemical purity of the intermediates and the final product.

Chromatographic Techniques: Column chromatography is a fundamental technique for the purification of synthetic intermediates. google.com The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is tailored to the polarity of the specific compound. For protected amino acid derivatives, mixtures of non-polar solvents like petroleum ether or hexane (B92381) with more polar solvents like ethyl acetate (B1210297) are commonly used as eluents. google.com Monitoring the separation is typically achieved by thin-layer chromatography (TLC).

For the separation of stereoisomers, chiral chromatography is an indispensable tool. This can be performed using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral resolving agent to form diastereomers that can be separated on a standard achiral column. High-performance liquid chromatography (HPLC) with a chiral column is a powerful analytical and preparative method for resolving enantiomers and diastereomers of amino acid derivatives.

Crystallization: Recrystallization is a highly effective method for purifying solid intermediates and final products. This technique relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent system at different temperatures. A successful crystallization can significantly enhance the purity of the compound and can sometimes be used to resolve enantiomers through preferential crystallization.

Extraction and Washing: Liquid-liquid extraction is a standard workup procedure to separate the desired product from reagents, catalysts, and byproducts. google.com The choice of immiscible solvents is based on the solubility and distribution coefficient of the target compound. Aqueous washes with acidic or basic solutions are often employed to remove acidic or basic impurities, respectively.

Enzymatic Methods: In some instances, enzymatic methods can be employed for purification. For example, specific enzymes can be used to selectively hydrolyze an ester or amide of one enantiomer, allowing for the separation of the unreacted enantiomer.

The isolation of the final deprotected this compound often involves ion-exchange chromatography. thermofisher.com This technique separates molecules based on their net charge. The amphoteric nature of amino acids allows them to bind to either cation or anion exchange resins depending on the pH of the buffer. By carefully controlling the pH and ionic strength of the elution buffer, the desired amino acid can be selectively eluted and isolated in a pure form.

A typical purification workflow for a protected intermediate might involve:

Initial Extraction: After the reaction is complete, the mixture is subjected to an aqueous workup to remove water-soluble reagents and byproducts.

Column Chromatography: The crude product obtained after extraction is then purified by column chromatography on silica gel to separate it from less polar and more polar impurities.

Crystallization: If the purified compound is a solid, recrystallization from a suitable solvent system can be performed to achieve high purity.

For the final deprotected amino acid:

Resin Treatment: After deprotection, the reaction mixture may be passed through a resin to capture the product and remove non-ionic impurities.

Ion-Exchange Chromatography: The crude amino acid is then subjected to ion-exchange chromatography for final purification and isolation.

Lyophilization: The pure amino acid solution obtained from chromatography is often lyophilized (freeze-dried) to yield the final product as a stable solid.

Application of S 3,4 Diaminobutanoic Acid As a Chiral Building Block in Advanced Molecular Design

Integration into Peptide and Peptidomimetic Structures

The incorporation of (S)-3,4-diaminobutanoic acid into peptide and peptidomimetic backbones has led to the development of novel molecules with tailored properties. Its distinct stereochemistry and functional group arrangement provide a versatile scaffold for influencing molecular conformation and biological interactions.

This compound has been instrumental in the design of a new class of pyrrole-imidazole hairpin polyamides. nih.govnih.gov In these structures, it serves as a "β-amino-γ-turn" unit, a critical component that facilitates the hairpin conformation necessary for binding to the minor groove of DNA. nih.gov The synthesis of these complex molecules is typically achieved through solid-phase peptide synthesis, allowing for the precise incorporation of the this compound moiety into the polyamide chain. nih.gov A library of these hairpins has been synthesized to systematically study their DNA binding properties. nih.govnih.gov

The inclusion of this compound as a β-amino-γ-turn unit has a significant impact on the DNA-binding affinity of hairpin polyamides. nih.govnih.gov Studies have shown that for certain DNA sequences, polyamides containing the this compound turn unit exhibit increased DNA-duplex stabilization compared to those with the parent γ-aminobutyric acid (γ-turn) or the standard (R)-2,4-diaminobutanoic acid (α-amino-γ-turn). nih.gov This enhanced binding affinity is attributed to favorable steric and electronic interactions between the β-amino group and the floor of the DNA minor groove. nih.gov However, the effect is sequence-context dependent, highlighting the nuanced role of the turn unit in molecular recognition. nih.gov

| Polyamide Core Sequence | Turn Unit | Target DNA Sequence | ΔTm (°C) |

|---|---|---|---|

| ImPyPy-γ-PyPyPy | This compound | 5'-TGTTA-3' | 15.5 |

| ImPyPy-γ-PyPyPy | (R)-2,4-Diaminobutanoic acid | 5'-TGTTA-3' | 14.0 |

| ImPyPy-γ-PyPyPy | γ-Aminobutyric acid | 5'-TGTTA-3' | 10.5 |

This table presents a representative comparison of the change in melting temperature (ΔTm) of a DNA duplex upon binding of hairpin polyamides with different turn units. A higher ΔTm indicates greater stabilization and stronger binding affinity.

Hairpin polyamides are designed to interfere with transcription factor-DNA interactions, thereby modulating gene expression. nih.gov Research has demonstrated that hairpin polyamides incorporating the (R)-enantiomer of 3,4-diaminobutanoic acid can inhibit androgen receptor (AR)-mediated gene expression in cell culture. nih.govnih.gov This biological activity suggests that these molecules are cell-permeable and can access their nuclear targets. nih.gov The ability to suppress AR signaling is of significant interest in the context of prostate cancer, where the AR plays a crucial role in disease progression. researchgate.net While direct studies on the (S)-enantiomer's effect on AR-mediated gene expression are less detailed in the provided context, the general principle of using these polyamides to target the AR-DNA interface is well-established. nih.govresearchgate.net

| Compound | Target Gene | Cell Line | Observed Effect |

|---|---|---|---|

| Hairpin Polyamide with (R)-3,4-Diaminobutanoic Acid Turn | Prostate-Specific Antigen (PSA) | LNCaP (Prostate Cancer) | Inhibition of androgen-induced expression |

This table summarizes the observed biological activity of hairpin polyamides containing a 3,4-diaminobutanoic acid turn unit on a key androgen receptor target gene.

The diaminobutanoic acid scaffold has been utilized to develop a new class of triamino acid building blocks with varying lipophilicities. nih.govresearchgate.net These building blocks are designed to carry up to three positive charges and are synthesized through the aminoethyl extension of the diaminobutanoic acid side chain via reductive amination. nih.govresearchgate.net By reacting Boc-L-Dab-OH with various aldehydes, researchers have created C4-C8 alkyl-branched triamino acids. nih.govresearchgate.net These novel monomers are subsequently protected in a manner that makes them suitable for incorporation into peptides using Fmoc-based solid-phase peptide synthesis. nih.govresearchgate.net This strategy expands the chemical space available for peptide design, allowing for the introduction of diverse functionalities. nih.gov

Contributions to the Construction of Other Biologically Active Compounds and Research Probes

Beyond its use in peptidomimetics, the this compound scaffold is a valuable starting point for the synthesis of other biologically active molecules and chemical probes. nih.gov Its inherent chirality and multiple functionalization points allow for the creation of diverse and complex molecular structures.

For instance, derivatives of diaminobutanoic acid have been explored as novel inhibitors of the ASCT2 glutamine transporter, a target of interest in cancer metabolism. nih.gov A series of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids were synthesized and showed significant potency in blocking glutamine uptake in cancer cells. nih.gov

Furthermore, the vicinal diamine motif present in 3,4-diaminobutanoic acid is a key feature in a variety of bioactive molecules. nih.gov The synthesis of derivatives containing this scaffold has been pursued for various therapeutic applications. For example, 3,4-diaminobenzoyl derivatives have been designed and synthesized as antithrombotic agents that act as direct coagulation factor Xa inhibitors. researchgate.net

The development of small-molecule libraries based on diverse scaffolds is a cornerstone of modern drug discovery. The this compound scaffold, with its potential for stereocontrolled diversification, represents a valuable platform for generating novel chemical probes to investigate biological pathways and identify new therapeutic leads.

Biochemical and Molecular Interaction Studies of S 3,4 Diaminobutanoic Acid

Research into Mechanisms of Cellular and Subcellular Uptake

The cellular uptake of (S)-3,4-Diaminobutanoic acid is a critical determinant of its biological activity. Research into its mechanism of cellular entry has revealed that it is actively transported into cells via specific carrier proteins. Studies have identified the GABA transporters (GATs) as key mediators of this process. The most abundant of these, GAT-1, is found primarily in neurons and to some extent in specialized glial cells and is responsible for the high-affinity transport of GABA. sigmaaldrich.com L-2,4-diaminobutyric acid (L-DABA), a closely related compound, has been shown to be an inhibitor of GAT-1, indicating that this transporter is involved in its cellular uptake. sigmaaldrich.com

Further investigations have highlighted the stereospecificity of this transport mechanism. Research comparing the stereoisomers of 2,4-diaminobutyric acid demonstrated that the S(+) isomer is a significantly more potent inhibitor of sodium-dependent GABA uptake in rat brain slices than its R(-) counterpart. This suggests that the transporter protein has a clear chiral preference, favoring the (S)-enantiomer for binding and/or translocation across the cell membrane.

The active transport of this compound into cells is a crucial first step for its subsequent intracellular interactions and pharmacological effects. The reliance on specific transporters like GAT-1 also suggests that the distribution and activity of this compound could be influenced by the expression levels and functional status of these transporters in different cell types and tissues.

Enzyme Interaction and Inhibition Research

Gamma-aminobutyric acid transaminase (GABA-T) is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. It catalyzes the conversion of GABA to succinic semialdehyde, thereby regulating GABA levels in the brain. Compounds that inhibit GABA-T can lead to an increase in synaptic GABA concentrations, a mechanism that is of therapeutic interest for conditions such as epilepsy.

Research has identified 3,4-Diaminobutanoic acid as an inhibitor of GABA-T. While detailed kinetic studies providing specific inhibition constants (Ki) for the (S)-isomer are not extensively documented in the available literature, the inhibitory action on this enzyme is a recognized aspect of its biochemical profile. The inhibition of GABA-T by compounds like 3,4-Diaminobutanoic acid contributes to an elevation of GABA levels, which can potentiate GABAergic neurotransmission.

The interaction of 3,4-Diaminobutanoic acid with GABA-T is a critical component of its mechanism of action, particularly concerning its effects on the central nervous system. Further research, including kinetic analyses and molecular modeling, would provide a more detailed understanding of the specific binding interactions and the precise mechanism of inhibition.

In addition to its interaction with GABA-T, this compound also functions as a potent inhibitor of GABA reuptake. The reuptake of GABA from the synaptic cleft is mediated by the aforementioned GABA transporters (GATs). By blocking these transporters, this compound prevents the removal of GABA from the synapse, leading to prolonged and enhanced activation of GABA receptors.

Studies have shown that S(+)-2,4-Diaminobutyric acid is a much more potent inhibitor of GABA uptake compared to its R(-) isomer. This stereoselectivity underscores the specific nature of the interaction between the (S)-isomer and the GABA transporter. The inhibition of GABA reuptake is a competitive process, meaning that this compound likely binds to the same site on the transporter as GABA itself.

The dual mechanism of action, involving both the inhibition of GABA-T and the blockade of GABA reuptake, makes this compound a compound of significant interest in the modulation of the GABAergic system. The increased synaptic availability of GABA resulting from these actions can have profound effects on neuronal excitability.

Molecular Mechanism Investigations of Antitumor Effects (Cellular Level)

Intriguing research has unveiled a unique antitumor effect of L-2,4-diaminobutyric acid, a close structural analog of this compound, particularly against malignant glioma cells. nih.govnih.govnih.gov The primary mechanism underlying this anticancer activity is the induction of osmotic lysis, a process that leads to cell death through catastrophic cell swelling and rupture. nih.gov

The molecular basis for this phenomenon lies in the massive and unregulated accumulation of the amino acid analog within the cancer cells. nih.gov Unlike physiological amino acids, the uptake of L-2,4-diaminobutyric acid by glioma cells does not appear to be governed by saturation kinetics. nih.gov This leads to an exceptionally high intracellular concentration of the compound.

This uncontrolled influx is energized by the sodium (Na+) gradient across the cell membrane. nih.gov The continuous transport of L-2,4-diaminobutyric acid into the cell is coupled with the co-transport of sodium ions. To maintain the essential sodium gradient, the cell expends a significant amount of energy, primarily through the action of the Na+/K+-ATPase pump. This leads to what has been described as a "tumour cell energy crisis". nih.gov

The substantial increase in the intracellular solute concentration, due to the accumulation of both L-2,4-diaminobutyric acid and sodium ions, creates a steep osmotic gradient. This gradient drives a massive influx of water into the cell, causing it to swell uncontrollably. Ultimately, the cell membrane's integrity is compromised, leading to its rupture and subsequent cell death, a process known as osmotic lysis. nih.gov

Studies have demonstrated that this cytolytic effect is dose- and time-dependent. nih.gov For instance, incubation of human malignant glioma cells with L-2,4 diaminobutyric acid resulted in irreversible cell injury. nih.gov The table below summarizes the cytotoxic effects observed in one study on a human glioma cell line.

| Incubation Time (hours) | Concentration for 50% Cell Count Reduction (LD50) in Glioma Cells (mM) |

| 24 | 20 |

| 48 | 14 |

Data from a study on a human glioma cell line (SKMG-1). nih.gov

Furthermore, the destructive effect of L-2,4-diaminobutyric acid on hepatoma cells could be abrogated by the presence of a specific substrate for the amino acid transport system A, confirming the role of active transport in this process. researchgate.net This unique mechanism of action, inducing cell death through osmotic stress, presents a novel approach to targeting cancer cells.

Structural and Mechanistic Insights from Enzymatic Pathways Involving Related Diamino Acids (e.g., Ectoine (B1671093) Biosynthesis via 2,4-DAB)

The biosynthesis of ectoine, a compatible solute widely used by bacteria for protection against osmotic stress, provides significant structural and mechanistic insights into the enzymatic handling of diamino acids related to this compound. The core pathway converts L-aspartate-β-semialdehyde into ectoine through the sequential action of three enzymes, utilizing L-2,4-diaminobutyrate (DAB), a constitutional isomer of 3,4-DABA, as a key intermediate. nih.govuit.no

The three-step enzymatic synthesis of ectoine involves:

L-2,4-diaminobutyrate (DABA) transaminase (EctB): This enzyme catalyzes the reversible conversion of L-aspartate-β-semialdehyde to L-2,4-diaminobutyrate. uit.nouniprot.org

L-2,4-diaminobutyrate acetyltransferase (EctA): EctA transfers an acetyl group from acetyl-CoA to the γ-amino group of DABA, forming N-γ-acetyl-L-2,4-diaminobutyrate (N-γ-ADABA). nih.govuniprot.org

Ectoine synthase (EctC): This enzyme catalyzes the final cyclization of N-γ-ADABA through a water elimination reaction to form ectoine. nih.govuit.no

| Enzyme | EC Number | Substrate(s) | Product(s) | Function |

|---|---|---|---|---|

| L-2,4-diaminobutyrate transaminase (EctB) | 2.6.1.76 | L-aspartate 4-semialdehyde, L-glutamate | L-2,4-diaminobutanoate, 2-oxoglutarate | Catalyzes the initial transamination step. uniprot.orgwikipedia.org |

| L-2,4-diaminobutyrate acetyltransferase (EctA) | 2.3.1.178 | acetyl-CoA, L-2,4-diaminobutanoate | CoA, (2S)-4-acetamido-2-aminobutanoate (N-γ-ADABA) | Performs highly regiospecific acetylation of the γ-amino group. nih.govnih.gov |

| Ectoine synthase (EctC) | 4.2.1.108 | N-γ-acetyl-L-2,4-diaminobutyrate | Ectoine, H₂O | Catalyzes the final cyclization and water elimination. nih.gov |

Detailed structural studies, particularly of the L-2,4-diaminobutyrate acetyltransferase (EctA) from Paenibacillus lautus, have provided a clear picture of the catalytic mechanism. nih.gov EctA belongs to the GCN5-related N-acetyltransferases (GNAT) superfamily and functions as a homodimer. nih.gov High-resolution crystal structures have been obtained for the apo-form of the enzyme and in complex with its substrate (DAB), co-substrate (CoA), and product (N-γ-ADABA). nih.govnih.gov

The binding of DABA and acetyl-CoA in the active site positions the γ-amino group of DABA for nucleophilic attack on the carbonyl carbon of the acetyl-CoA thioester. The enzyme demonstrates remarkable regiospecificity, exclusively producing N-γ-ADABA and not the N-α-acetylated isomer. nih.govnih.gov This specificity is crucial for the subsequent cyclization by EctC. Structural analysis revealed that the distance between the sulfur atom of the co-substrate CoA and the reactive γ-nitrogen of the substrate DAB is less than 3.0 Å, positioning them for catalysis. researchgate.net The elucidation of these enzymatic steps involving L-2,4-diaminobutyrate offers a valuable model for understanding how enzymes recognize and modify specific amino groups in small, flexible diamino acid molecules. researchgate.net

Conformational Analysis and Molecular Recognition in Biological Systems

The biological activity and interactions of this compound are fundamentally governed by its three-dimensional structure and its ability to engage in specific non-covalent interactions with biological macromolecules.

Computational methods like molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of biomolecules. nih.govmdpi.com An MD simulation can model the movement of every atom in the molecule over time, providing insight into its dynamic behavior, stable conformational states, and the energetic barriers between them. nih.govresearchgate.net Such analyses can identify low-energy, populated conformers that are most likely to be recognized and bound by biological receptors. Experimental techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can also be used to determine the predominant conformation of small molecules in solution by measuring distances between protons. mdpi.com

Molecular Recognition: Molecular recognition in biological systems depends on specific, attractive interactions between molecules. researchgate.net For this compound, the key functional groups—the α-amino group, β-amino group, and the carboxyl group—are the primary sites for forming hydrogen bonds and electrostatic interactions with receptors like proteins or nucleic acids.

A prominent example of molecular recognition involving a related diamino acid is the use of (R)-2,4-diaminobutyric acid as a "turn" unit in synthetic hairpin pyrrole-imidazole (Py-Im) polyamides. nih.gov These molecules are designed to bind to the minor groove of DNA with high affinity and sequence specificity. caltech.edujohnshopkins.edu The diaminobutyric acid moiety serves as a linker that allows the polyamide to fold back on itself into a hairpin structure, which complements the curvature of the DNA minor groove. nih.govcaltech.edu

The stereochemistry of the turn unit is critical; using the (R)-enantiomer of 2,4-DAB leads to high-affinity binding, whereas the (S)-enantiomer results in an unfavorable steric clash with the floor of the minor groove, significantly decreasing binding affinity. nih.gov This highlights the exquisite sensitivity of molecular recognition to the precise three-dimensional arrangement of functional groups. The amino group at the chiral center of the turn unit can form specific hydrogen bonds, further enhancing the binding affinity and stability of the polyamide-DNA complex. nih.gov This system illustrates how the conformation and functional group placement of a diaminobutanoic acid scaffold are leveraged for precise molecular recognition in a biological context.

| Interaction Type | Functional Groups Involved | Role in Recognition |

|---|---|---|

| Hydrogen Bonding | Amino groups (-NH₂), Carboxyl group (-COOH) | Acts as both hydrogen bond donors and acceptors, forming specific connections with receptor sites. |

| Electrostatic Interactions | Protonated amino groups (-NH₃⁺), Deprotonated carboxyl group (-COO⁻) | Forms strong salt bridges with oppositely charged residues in a binding pocket. |

| Shape Complementarity | Overall molecular conformation | Ensures a snug fit into a binding site, minimizing steric clashes and maximizing favorable contacts. nih.gov |

Computational and Theoretical Research on S 3,4 Diaminobutanoic Acid

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For (S)-3,4-Diaminobutanoic acid, which exists as a zwitterion under physiological conditions, MD simulations would be instrumental in understanding its interactions with its environment, particularly with water molecules and potential biological targets.

These simulations could reveal:

Solvation Shell Structure: How water molecules arrange around the charged amino and carboxylate groups, as well as the hydrophobic portions of the molecule.

Hydrogen Bonding Networks: The dynamics of hydrogen bonds formed between the molecule and surrounding water or other solutes.

Ion Pairing and Aggregation: The potential for multiple molecules of this compound to interact with each other in solution.

Such studies are fundamental for predicting the compound's solubility, diffusion, and how it might approach and bind to a receptor. Unfortunately, no specific MD simulation studies focused on this compound have been published. General studies on zwitterionic amino acids do exist, providing a framework for how such an analysis would be conducted nih.govaip.orgnih.govmdpi.com.

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure (e.g., DFT, MP2, CCSD(T))

Quantum chemical calculations are used to determine the electronic structure and geometry of molecules with high accuracy. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are powerful tools for this purpose.

For this compound, these calculations would be essential for:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule. The relative energies of different conformers determine which shapes are most likely to be present and potentially biologically active.

Electronic Properties: Calculating properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. These are critical for understanding the molecule's reactivity and its ability to participate in non-covalent interactions like hydrogen bonding and electrostatic interactions.

While public databases like PubChem provide some pre-computed theoretical properties for 3,4-Diaminobutanoic acid (without specifying the stereoisomer), in-depth research articles detailing a systematic conformational analysis or a thorough investigation of its electronic structure using various quantum chemical methods are not available nih.gov. Theoretical studies have been performed on related molecules, such as beta,gamma-hybrid peptides, which provides a template for the type of analysis that could be performed nih.gov.

Application of Structure-Activity Relationship (SAR) Methodologies in Compound Design and Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug discovery. They involve systematically altering the chemical structure of a compound and assessing how these changes affect its biological activity. This information is then used to build a model that can predict the activity of new, unsynthesized molecules.

In the context of this compound, SAR methodologies would be applied if it were identified as a hit or lead compound for a particular biological target. Researchers would synthesize analogues by modifying its structure, for example, by:

Altering the length of the carbon backbone.

Substituting the amino groups.

Introducing other functional groups.

The biological activity of these new compounds would then be tested to establish clear SAR trends. This would guide the design of more potent and selective molecules. As this compound is an analogue of the neurotransmitter GABA, SAR studies could explore its potential as a ligand for GABA receptors or other related targets mdpi.comresearchgate.netwikipedia.orgrxlist.com. However, no published SAR studies specifically originating from or centered on the this compound scaffold were found during the literature search.

Advanced Analytical Methodologies for Characterization and Isomer Differentiation

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-3,4-Diaminobutanoic acid. By interacting with electromagnetic radiation, these techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.

For this compound, ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the chiral center (C3), the methylene (B1212753) group adjacent to the amine (C4), the methylene group adjacent to the carboxylic acid (C2), and the protons of the two amino groups and the carboxylic acid. The coupling patterns (splitting of signals) would reveal the connectivity between these protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on established chemical shift principles for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 (CH₂) | ~2.5 ppm | Doublet of doublets |

| H3 (CH) | ~3.4 ppm | Multiplet |

| H4 (CH₂) | ~3.0 ppm | Multiplet |

| NH₂ (at C3) | Variable (broad) | Singlet |

| NH₂ (at C4) | Variable (broad) | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on established chemical shift principles for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | ~175 ppm |

| C2 (CH₂) | ~38 ppm |

| C3 (CH) | ~55 ppm |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, LC-MS/MS, UPLC-MS/MS, HILIC-DMS-MS/MS)

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 118.0742 g/mol . chemspider.comnih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. nih.gov Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, often yielding a prominent protonated molecular ion [M+H]⁺ at m/z 119.0815.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS or UPLC-MS/MS), involves selecting the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can confirm the structure. For this compound, characteristic fragmentation would involve the loss of ammonia (B1221849) (NH₃), water (H₂O), and the carboxyl group.

Advanced techniques are crucial for isomer differentiation. While standard MS cannot easily distinguish between stereoisomers, methods like Hydrophilic Interaction Liquid Chromatography-Differential Mobility Spectrometry-Tandem Mass Spectrometry (HILIC-DMS-MS/MS) can separate isomers based on their different gas-phase mobilities prior to mass analysis, enabling their individual characterization.

Table 3: Expected Mass Spectrometry Data for this compound Based on the compound's structure and common fragmentation pathways for amino acids.

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 119.0815 | Protonated molecular ion |

| [M+Na]⁺ | 141.0634 | Sodium adduct |

| [M-NH₃+H]⁺ | 102.0550 | Loss of ammonia |

| [M-H₂O+H]⁺ | 101.0709 | Loss of water |

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic "molecular fingerprint" based on the functional groups present. edinst.comkurouskilab.com

Infrared (IR) spectroscopy measures the absorption of IR radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. nih.gov For this compound, the IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the primary amine groups, the C=O stretch of the carbonyl group, and C-H stretching vibrations. americanpharmaceuticalreview.comosti.gov

Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). edinst.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the various functional groups, complementing the IR data. For instance, C-C backbone stretches are often more prominent in Raman spectra. The differences in selection rules for IR and Raman mean that some vibrations may be active in one technique but not the other, making their combined use highly effective for structural confirmation. edinst.com

Table 4: Characteristic Vibrational Frequencies for this compound This table presents typical frequency ranges for the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | IR |

| N-H (Amine) | Stretching | 3300-3500 | IR, Raman |

| C-H | Stretching | 2850-3000 | IR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | IR |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 | IR |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and other isomers. These methods are also the foundation for accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used analytical techniques for the separation, identification, and quantification of pharmaceutical compounds. science.gov These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For a polar and charged molecule like this compound, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid to improve peak shape). nih.gov Ion-pairing agents can be added to the mobile phase to improve the retention of the highly polar analyte.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is particularly well-suited for retaining and separating very polar compounds like amino acids that show little or no retention in reversed-phase mode.

Chiral Chromatography: To separate the (S)-enantiomer from its (R)-enantiomer, a chiral stationary phase (CSP) is required. These phases contain a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times and enabling their separation and quantification.

UHPLC operates on the same principles as HPLC but uses columns with smaller particles (<2 µm) and higher pressures. This results in significantly faster analysis times, better resolution, and higher sensitivity. Detection is typically performed using UV detectors or, for greater sensitivity and specificity, mass spectrometers (LC-MS/MS). science.gov Method validation according to regulatory guidelines ensures that the analytical procedure is accurate, precise, linear, and robust for its intended purpose. nih.gov

Table 5: Typical HPLC/UHPLC Method Parameters for Amino Acid Analysis This table outlines common starting conditions for developing a separation method for this compound.

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm (for UHPLC) or HILIC, 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | A time-programmed mixture of Mobile Phases A and B |

| Flow Rate | 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC) |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| Detector | UV at ~210 nm or Mass Spectrometer (ESI+) |

Advanced Strategies for Isomer Differentiation (e.g., BMAA vs. 3,4-DABA) and Purity Assessment

The accurate identification and quantification of this compound (3,4-DABA) are complicated by the existence of several structural isomers with identical molecular weights and similar physicochemical properties. researchgate.net These isomers include the neurotoxin β-N-methylamino-L-alanine (BMAA), 2,4-diaminobutyric acid (DAB), N-(2-aminoethyl)glycine (AEG), and β-amino-N-methylalanine (BAMA). researchgate.net The potential for co-elution in chromatographic systems can lead to false-positive results, making the development of highly selective analytical methods crucial. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the unambiguous identification of these compounds. researchgate.netnih.gov To overcome separation challenges, chemical derivatization is frequently employed. This strategy involves reacting the amino acids with a reagent to alter their chemical properties, thereby improving chromatographic resolution and detection sensitivity.

A widely used derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). Derivatization with AQC allows for the effective separation of BMAA from its isomers. researchgate.net In tandem mass spectrometry, the derivatized parent ion is fragmented, and specific product ions are monitored for each isomer, ensuring high confidence in identification. researchgate.net For example, while the AQC-derivatized parent ion for both BMAA and DAB is at an m/z of 459.1, they produce distinct, specific product ions upon fragmentation that allow for their differentiation. researchgate.net

Table 1: Example of LC-MS/MS Parameters for Isomer Differentiation after AQC Derivatization

| Compound | Precursor Ion (m/z) | Specific Product Ion (m/z) | Reference |

|---|---|---|---|

| BMAA | 459.1 | 258.1 | researchgate.net |

Another advanced technique involves hydrophilic interaction liquid chromatography (HILIC), which provides an alternative separation mechanism to traditional reversed-phase chromatography and can be effective in resolving polar isomers like 3,4-DABA and BMAA. dntb.gov.ua

Purity Assessment

Purity assessment of this compound relies on the same high-specificity analytical methods used for isomer differentiation. The goal is to quantify the main compound and identify and quantify any impurities, including isomers, byproducts from synthesis, and degradation products. A purity assessment method must be thoroughly validated to ensure its reliability. ashdin.com Method validation encompasses several key parameters. ashdin.comnih.gov

Table 2: Key Validation Parameters for Analytical Purity Assessment Methods

| Parameter | Description |

|---|---|

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of other components, such as isomers or impurities. |

| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. |

Forced degradation studies are also a critical component of purity assessment, particularly for stability-indicating methods. ashdin.com In these studies, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and ensure the analytical method can separate them from the parent compound. ashdin.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides unequivocal proof of a molecule's connectivity, configuration, and conformation in the solid state. For a chiral molecule like this compound, this technique is the gold standard for confirming its absolute stereochemistry.

The process requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam in a specific pattern of directions and intensities. wikipedia.org By measuring this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. From this map, the positions of individual atoms are determined, allowing for the construction of a detailed molecular model. wikipedia.org

The information obtained from an X-ray crystallographic analysis of this compound would include:

Absolute Stereochemistry: The analysis can unambiguously determine the spatial arrangement of the substituents around the chiral center (the carbon at the 3-position), confirming the (S) configuration.

Solid-State Conformation: It reveals the exact three-dimensional shape of the molecule in the crystal, including precise bond lengths, bond angles, and torsion angles. This provides insight into the preferred spatial arrangement of the aminomethyl and carboxylic acid groups.

Intermolecular Interactions: The analysis details how individual molecules of this compound pack together to form the crystal lattice. This includes the identification and characterization of non-covalent interactions, such as the hydrogen bonding network between the amino and carboxyl groups, which govern the crystal's stability and physical properties.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter Type | Specific Information Provided |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise x, y, and z position of every atom in the molecule. |

| Bond Lengths | The distances between bonded atoms, offering insight into bond strength and order. wikipedia.org |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the rotation around chemical bonds, defining the molecule's conformation. |

| Hydrogen Bonding Geometry | The distances and angles of hydrogen bonds between molecules, defining the crystal packing. |

While X-ray crystallography provides unparalleled structural detail, its primary prerequisite is the ability to grow a single crystal of suitable size and quality, which can sometimes be a challenging step.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future of (S)-3,4-diaminobutanoic acid synthesis lies in the development of environmentally friendly and efficient methodologies. Traditional chemical synthesis often relies on harsh conditions and expensive reagents. The trend is shifting towards biocatalysis, which utilizes enzymes to perform highly specific reactions under mild conditions. researchgate.netmdpi.com

Future research will likely focus on:

Enzymatic Asymmetric Synthesis: This approach offers high potential for producing optically pure amino acids. researchgate.net The use of enzymes like lipase (B570770) B from Candida antarctica, which has been shown to be an efficient catalyst in related syntheses, could be explored. nih.gov Researchers are also developing engineered pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes to catalyze stereoselective reactions for producing various diamino acids. nih.gov

Dynamic Kinetic Resolution: Combining stereoselective enzymes with racemases allows for the theoretical conversion of 100% of a starting racemic mixture into a single desired enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. nih.govrsc.org

The goal is to create scalable, cost-effective, and sustainable processes that minimize the environmental impact while maximizing the yield and enantiomeric purity of this compound.

Expansion of this compound Applications as a Chiral Building Block in Emerging Fields

The demand for enantiomerically pure compounds is rapidly growing, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. nih.govmdpi.comjuniperpublishers.com this compound, as a versatile chiral building block, is poised for expanded application in several cutting-edge fields. mdpi.com

Its bifunctional nature makes it an ideal scaffold for creating complex molecules. Future applications may include:

Medicinal Chemistry: The synthesis of novel peptidomimetics and small molecule drugs. Its structure is particularly relevant for developing therapeutics targeting the central nervous system.

Asymmetric Catalysis: Incorporation into ligands for metal catalysts used in asymmetric synthesis, leveraging its chiral backbone to induce stereoselectivity in chemical reactions.

Biomaterials Science: Development of novel biodegradable polymers and hydrogels with specific recognition capabilities or tailored mechanical properties.

Neuroscience Research: Use as a molecular probe to study neurotransmitter systems, given the structural similarities of related diaminobutyric acid compounds to neurotransmitters like GABA. wikipedia.orgontosight.ai

| Emerging Field | Potential Application of this compound | Rationale |

|---|---|---|

| Pharmaceuticals | Development of novel neuroactive compounds and peptide-based drugs. | The diamino functionality allows for the creation of unique pharmacophores and peptidomimetics. |

| Asymmetric Catalysis | Component of chiral ligands for stereoselective synthesis. | The fixed stereochemistry of the molecule can be used to control the stereochemical outcome of reactions. |

| Biomaterials | Monomer for functional polymers and hydrogels. | The multiple functional groups can be used for cross-linking and functionalization. |

| Agrochemicals | Synthesis of stereospecific pesticides and herbicides. | Chirality is crucial for the biological activity and environmental safety of many agrochemicals. |

Deeper Elucidation of its Biochemical Pathways and Molecular Mechanisms of Action

While the synthetic utility of this compound is being explored, its biological roles and mechanisms of action remain largely unknown. The related compound, 2,4-diaminobutyric acid, is known to be a metabolite in organisms like Escherichia coli and certain plants. nih.gov It also acts as an inhibitor of GABA transaminase, an enzyme involved in neurotransmitter metabolism. wikipedia.org

Future research should aim to:

Identify Biosynthetic Pathways: Determine if this compound is a natural product and, if so, elucidate the enzymatic pathways responsible for its synthesis. The discovery of a novel racemase for 2,4-diaminobutyric acid suggests that unique enzymatic machinery for these compounds exists in nature. frontiersin.org

Characterize Molecular Targets: Identify the specific proteins, enzymes, and receptors that this compound interacts with in biological systems. This could reveal novel therapeutic targets and explain its potential bioactivity.

Investigate Metabolic Fate: Understand how the compound is metabolized and cleared from biological systems. This is crucial for any potential therapeutic development. Research into the biosynthesis of ectoine (B1671093) has identified enzymes that specifically acetylate L-2,4-diaminobutyrate, suggesting potential metabolic routes. nih.gov

Integration of Advanced Computational Modeling with Experimental Design

In silico methods are becoming indispensable in modern chemical and biological research, offering the ability to predict molecular properties and guide experimental work, thereby saving time and resources. nih.gov The integration of computational modeling will be pivotal in accelerating the study of this compound. duke.eduresearchgate.net

Key areas for integration include:

Predictive Synthesis Design: Using quantum mechanics and molecular modeling to predict reaction outcomes, optimize reaction conditions, and design novel, more efficient synthetic routes. tandfonline.com

Molecular Docking and Dynamics: Simulating the interaction of this compound and its derivatives with biological targets (e.g., enzymes, receptors) to predict binding affinity and mode of action. nih.gov This can help prioritize compounds for synthesis and biological testing. researchgate.net

Peptide and Protein Design: Modeling the incorporation of this compound as a non-canonical amino acid into peptides to predict its effect on structure, stability, and function. taylorandfrancis.comresearchgate.net Computational tools are increasingly capable of handling such non-standard residues. duke.edunih.gov

Innovation in Ultra-Sensitive and Selective Analytical Techniques for Trace Analysis

As research delves deeper into the biological roles and potential applications of this compound, the need for highly sensitive and selective analytical methods for its detection and quantification at trace levels will become critical. researchgate.netnih.gov This is especially important for analysis in complex biological matrices like plasma, urine, and tissue extracts. researchgate.net

Future research in this area should focus on:

Advanced Chiral Chromatography: Developing new chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and gas chromatography (GC) that provide superior resolution for diaminobutanoic acid isomers. numberanalytics.comdiva-portal.orgrsc.org

Mass Spectrometry-Based Methods: Enhancing liquid chromatography-mass spectrometry (LC-MS) techniques, particularly through the use of chiral derivatizing agents, to improve sensitivity and allow for the simultaneous analysis of multiple stereoisomers. nih.govfujifilm.com Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate chiral molecules after derivatization. nih.govacs.org

Capillary Electrophoresis (CE): Leveraging the high separation efficiency of CE, coupled with sensitive detection methods like laser-induced fluorescence, for rapid and efficient chiral analysis. nih.gov

Biosensors: Creating novel biosensors based on specific enzymes or antibodies for real-time, selective detection of this compound.

| Analytical Technique | Current Application | Future Innovation for (S)-3,4-DABA Analysis |

|---|---|---|

| Chiral HPLC | Standard method for enantiomeric separation. | Development of novel Chiral Stationary Phases (CSPs) with higher selectivity and resolution. numberanalytics.com |

| LC-MS/MS | Quantification in biological matrices, often requiring derivatization. | New chiral derivatization reagents for enhanced sensitivity and multiplexed analysis. nih.govfujifilm.com |

| Ion Mobility-MS | Emerging technique for separating isomers. | Method development for direct or derivatized separation of diaminobutanoic acid isomers in complex samples. nih.govacs.org |

| Capillary Electrophoresis (CE) | High-efficiency separation of charged molecules. | Miniaturized, high-throughput CE systems (microfluidics) for rapid screening. nih.gov |

| Biosensors | Limited application currently. | Enzyme- or antibody-based sensors for real-time, specific detection in biological fluids. |

Q & A

What are the established synthetic routes for (S)-3,4-Diaminobutanoic acid, and how can enantiomeric purity be ensured?

Basic Research Question

this compound can be synthesized via methods such as chiral resolution of racemic mixtures or stereoselective synthesis. For example, reductive amination of 3-keto-4-aminobutanoic acid derivatives using enantioselective catalysts can yield the (S)-enantiomer . To ensure enantiomeric purity, researchers should employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or circular dichroism (CD) spectroscopy. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) can further validate structural integrity .

How do dissociation constants (pKa) of this compound influence its solubility and reactivity in aqueous buffers?

Basic Research Question

The compound has three ionizable groups: α-carboxylic acid (pKa ~1.85), α-amine (pKa ~8.24), and γ-amine (pKa ~10.44) . These values dictate its zwitterionic form in physiological pH (7.4), affecting solubility and interaction with biological targets. For buffer preparation, adjust pH below 8.24 to protonate the α-amine, enhancing aqueous solubility. Advanced studies should use potentiometric titration to confirm pKa values under specific experimental conditions .

What analytical methods are recommended to resolve and quantify this compound in complex mixtures?

Advanced Research Question

Gas chromatography-mass spectrometry (GC-MS) with chiral derivatization agents (e.g., Marfey’s reagent) enables enantiomeric separation and quantification . For liquid matrices, hydrophilic interaction liquid chromatography (HILIC) paired with tandem MS improves sensitivity. Nuclear Overhauser effect (NOE) NMR experiments can distinguish diastereomers in stereochemical studies .

How do discrepancies in reported pKa values for diamino acids impact experimental design?

Advanced Research Question

Variations in pKa values (e.g., α-carboxylic acid: 1.85 vs. 2.32 in some literature) may arise from measurement techniques (potentiometry vs. spectrophotometry) or ionic strength differences . Researchers must standardize buffer conditions and validate pKa values via experimental replicates. Computational tools like ChemAxon or SPARC can predict pH-dependent behavior to guide protocol adjustments .

What safety protocols are critical for handling this compound and its derivatives?

Basic Research Question

The dihydrochloride salt ((S)-2,4-Diaminobutanoic acid dihydrochloride) requires precautions for eye and skin exposure due to its corrosive nature. Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C to prevent hygroscopic degradation . For in vivo studies, assess acute toxicity via OECD Guideline 423, as diamino acids may interact with neurotransmitter systems .

How can researchers address contradictions in spectral data for this compound across databases?

Advanced Research Question

Discrepancies in NMR or IR spectra may stem from solvent effects, concentration, or instrumentation calibration. Cross-validate data using multiple sources (e.g., CRC Handbook, NIST Chemistry WebBook) and replicate measurements under controlled conditions. For chiral centers, X-ray crystallography provides definitive stereochemical confirmation .

What role does stereochemistry play in the biological activity of this compound?

Advanced Research Question

The (S)-enantiomer may exhibit distinct binding affinities to enzymes or receptors compared to the (R)-form. For example, in peptide synthesis, the (S)-configuration influences secondary structure stability. Use molecular docking simulations and circular dichroism to correlate stereochemistry with functional outcomes .

How can researchers ensure the stability of this compound during long-term storage?

Basic Research Question

Lyophilize the compound and store under inert gas (e.g., argon) at −20°C to prevent oxidation of amine groups. Periodically assess purity via HPLC-UV and monitor degradation products (e.g., diketopiperazines) using LC-MS. For aqueous solutions, add 0.1% (v/v) trifluoroacetic acid to suppress microbial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.